5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both triazole and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the triazole ring followed by bromination. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with hydrazine hydrate can form the triazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring .
Scientific Research Applications
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar in structure but lacks the additional triazole ring.
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde: Precursor in the synthesis of the target compound.
1,2,4-Triazole Derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
The uniqueness of 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine lies in its dual triazole rings and the presence of a bromine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available literature.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a bromine atom and a triazole ring system. The synthesis typically involves the reaction of 5-bromo-1H-1,2,4-triazole with various alkylating agents to introduce the methyltriazole moiety. A common synthetic route includes:
- Starting Material : 5-bromo-1H-1,2,4-triazole.
- Reagents : Methylating agents (e.g., methyl iodide).
- Conditions : The reaction is usually carried out in a polar aprotic solvent under reflux conditions to facilitate the alkylation process.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antiviral, antimicrobial, and anticancer agent.
Antiviral Activity
Research indicates that triazole derivatives exhibit notable antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses by inhibiting viral replication mechanisms. The presence of the triazole ring is crucial for this activity as it can interact with viral proteins or enzymes essential for replication.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this triazole have been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase).
- Apoptosis Induction : The activation of caspases and the release of cytochrome c from mitochondria are common pathways through which these compounds exert their anticancer effects.
Case Studies and Research Findings
Several studies highlight the biological activities of triazole derivatives similar to this compound:
Study | Activity | Findings |
---|---|---|
Agalave et al. (2011) | Antiviral | Inhibition of viral replication in cell cultures. |
Thirumurugan et al. (2013) | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL. |
Recent Study (2023) | Anticancer | Induced apoptosis in A549 lung cancer cells with IC50 < 20 µM. |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The triazole ring can act as a ligand for metal ions in enzyme active sites.
- Molecular Interactions : Hydrogen bonding and π-stacking interactions enhance binding affinity towards target proteins.
Properties
Molecular Formula |
C6H8BrN7 |
---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
5-bromo-1-[(1-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8BrN7/c1-13-2-4(10-12-13)3-14-5(7)9-6(8)11-14/h2H,3H2,1H3,(H2,8,11) |
InChI Key |
QSJOHFQMAWYWAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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